molecular formula C9H8IN2S+ B1201917 4-Iodobenzo[b]thiophene-2-carboxamidine

4-Iodobenzo[b]thiophene-2-carboxamidine

货号: B1201917
分子量: 303.14 g/mol
InChI 键: YERQOXAYAFWFEJ-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Iodobenzo[b]thiophene-2-carboxamidine is a recognized small molecule inhibitor renowned for its potent and selective inhibition of urokinase-type plasminogen activator (uPA) . uPA plays a key role in tissue remodeling and degradation of the extracellular matrix, and its overexpression is strongly associated with tumor invasion and metastasis . The primary research value of this compound lies in its mechanism of action; it functions by binding directly to the primary binding pocket (S1 site) of the uPA enzyme, thereby blocking its proteolytic activity . Co-crystal structures of uPA in complex with this inhibitor, determined via X-ray crystallography, reveal that its 4-iodo substituent occupies a novel structural subsite adjacent to the primary pocket, an interaction that contributes to its binding affinity and selectivity . With an IC50 value of 320 nM against uPA, this compound represents an important class of synthetic uPA inhibitors and has been extensively used as a reference ligand and critical structural tool in molecular docking studies to elucidate uPA-inhibitor interactions and guide the design of novel therapeutic agents . Consequently, this compound serves as a vital pharmacological probe for investigating the plasminogen activation system and continues to be a cornerstone compound in structure-based drug design efforts aimed at developing new strategies to slow tumor growth and metastasis .

属性

分子式

C9H8IN2S+

分子量

303.14 g/mol

IUPAC 名称

[amino-(4-iodo-1-benzothiophen-2-yl)methylidene]azanium

InChI

InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12)/p+1

InChI 键

YERQOXAYAFWFEJ-UHFFFAOYSA-O

规范 SMILES

C1=CC2=C(C=C(S2)C(=[NH2+])N)C(=C1)I

同义词

4-iodine-benzo(b)thiophene-2-carboxamidine
4-iodobenzo(b)thiophene-2-carboxamidine
B 428
B-428
B428

产品来源

United States

准备方法

Synthesis of Methyl 4-Iodobenzo[b]thiophene-2-carboxylate

The synthesis begins with 3-fluoroiodobenzene as the starting material. Fluorine-directed metalation using LDA (lithium diisopropylamide) at −78°C in THF enables regioselective formylation via DMF (N,N-dimethylformamide) quenching, yielding 4-fluoro-2-iodobenzaldehyde in 85% yield. Subsequent thiophene annulation involves:

  • Cyclocondensation with methyl thioglycolate in the presence of potassium carbonate.

  • Iodine displacement of the fluorine atom using NaI in acetic acid at 80°C.

This two-step sequence produces methyl 4-iodobenzo[b]thiophene-2-carboxylate with a 70% overall yield .

Key Reaction Conditions:

StepReagents/ConditionsYield
1LDA, DMF, THF, −78°C85%
2K₂CO₃, methyl thioglycolate, reflux82%
3NaI, AcOH, 80°CQuantitative

Amidination to 4-Iodobenzo[b]thiophene-2-carboxamidine

The ester intermediate undergoes amidination using PCl₅ in anhydrous dichloromethane to form the imidoyl chloride, followed by treatment with NH₃/MeOH at 0°C. This yields the target carboxamidine with 90% purity after recrystallization.

Aryne-Based Cyclization with Alkynyl Sulfides

Aryne Generation and Cycloaddition

An alternative route leverages aryne intermediates generated from 2-chloro-6-(trimethylsilyl)phenyl triflate (1a ) using CsF in acetonitrile. The aryne reacts with ethyl p-tolylethynyl sulfide (2a) via a [2+2] cycloaddition, forming the benzothiophene core.

Reaction Optimization:

ParameterOptimal Condition
SolventCH₃CN
Temperature25°C
CatalystCsF (2.5 equiv)
Yield78%

Iodination and Functionalization

Post-cyclization, iodination is achieved using NIS (N-iodosuccinimide) in DMF at 60°C. Subsequent amidination follows the same protocol as Section 1.2, yielding the final product in 65% overall yield .

Comparative Analysis of Methods

Efficiency and Scalability

MetricFluorine-Directed RouteAryne Route
Overall Yield70%65%
Steps34
ScalabilityIndustrial-scale feasibleLimited by aryne stability
RegioselectivityHigh (directed by F)Moderate

Mechanistic Insights

  • Fluorine-directed synthesis exploits the ortho-directing effect of fluorine for precise iodination.

  • Aryne cyclization proceeds via thiophilic attack on the electrophilic aryne, followed by 6π-electrocyclic ring closure.

Challenges and Innovations

Byproduct Formation in Amidination

The use of PCl₅ risks over-chlorination, necessitating strict stoichiometric control. Recent studies suggest POCl₃/imidazole as a milder alternative, reducing side reactions by 40%.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for thiophene annulation, maintaining yields above 75%. However, Benchchem’s methodology (excluded per user request) lacks peer validation.

相似化合物的比较

Key Findings :

  • Substituent Effects : The 4-iodo group in B428 enhances potency compared to the unsubstituted derivative (IC50 = 3,700 nM). However, B623, bearing a bulkier benzodioxolane ethyl group, is the most potent (IC50 = 70 nM) due to optimized interactions with the uPA S1b subsite .
  • Halogen Interactions: The iodine atom in B428 engages in halogen bonding with Gly218 and Ser146 in uPA’s novel subsite adjacent to the primary binding pocket, contributing to its submicromolar affinity .
  • Selectivity : Both B428 and B623 exhibit >300-fold selectivity for uPA over tPA, critical for avoiding interference in blood clotting .

Comparison with Non-Carboxamidine uPA Inhibitors

  • Amiloride : A diuretic repurposed as a uPA inhibitor, amiloride has an IC50 of ~6–7 µM. Its 6-chloro group interacts weakly with the S1b pocket, resulting in lower potency than B428 .
  • 4-Chlorophenylguanidine : This early inhibitor (IC50 ≈ 7 µM) lacks the benzo[b]thiophene scaffold, leading to reduced binding stability and selectivity .

Therapeutic Efficacy in Disease Models

  • Cancer Metastasis: B428 synergizes with tamoxifen in reducing breast cancer growth and metastasis, outperforming monotherapies . In contrast, broad-spectrum matrix metalloproteinase (MMP) inhibitors like CP-471/474 and AZ11557272 show higher toxicity due to off-target effects .
  • Structural Insights: Co-crystal structures of B428 with uPA (PDB: 1C5X) reveal three hydrogen bonds between the carboxamidine group and Asp189B/Gly219B, a feature absent in non-carboxamidine inhibitors .

常见问题

Q. What are the recommended synthetic routes for 4-Iodobenzo[b]thiophene-2-carboxamidine, and how can reaction conditions be optimized?

Synthesis typically involves iodination of the benzo[b]thiophene core followed by functionalization at the 2-position. Key steps include:

  • Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at 60–80°C .
  • Carboxamidine Formation : Reaction of the carboxylate intermediate with ammonia or guanidine derivatives under reflux conditions .
    Optimization : Control temperature (±5°C), solvent polarity, and stoichiometry (e.g., 1.2 eq. ICl) to minimize side products. Yields >70% are achievable with purified starting materials .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Range
IodinationICl, DMF, 70°C, 12h65–75%
CarboxamidationNH3/MeOH, reflux, 24h60–70%

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity (e.g., iodine at C4: δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]+^+ with isotopic peaks indicative of iodine (127^{127}I) .
  • HPLC : Use C18 columns (ACN/water gradient) to assess purity (>95%). Retention times vary with mobile phase pH .

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution?

The electron-withdrawing iodine at C4 activates the thiophene ring for nucleophilic attack at C2. For example:

  • Amination : React with primary amines (e.g., methylamine) in THF at 50°C to yield 2-aminobenzothiophene derivatives.
  • Oxidation : KMnO4 in acidic conditions cleaves the thiophene ring, forming sulfonic acid intermediates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against cancer cell lines?

  • In vitro Assays : Use MTT or SRB assays on HeLa or MCF-7 cells. Include controls (e.g., cisplatin) and IC50_{50} calculations.
  • Mechanistic Studies : Probe apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .
  • Dose Optimization : Test 1–100 µM ranges; solubility in DMSO (<0.1% v/v) is critical to avoid cytotoxicity artifacts .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?

  • Variable Factors : Impure starting materials or trace moisture can reduce iodination efficiency. Use anhydrous solvents and molecular sieves .
  • Byproduct Mitigation : TLC or HPLC monitoring at intermediate steps identifies unwanted adducts (e.g., di-iodinated species). Repurify via column chromatography (SiO2_2, hexane/EtOAc) .

Q. What comparative studies highlight the uniqueness of this compound versus non-iodinated analogs?

  • Electronic Effects : Iodine increases electrophilicity at C2, enhancing reactivity in Suzuki couplings (e.g., 20% higher yield vs. chloro analogs) .
  • Biological Activity : Iodinated derivatives show 3–5× higher cytotoxicity in glioblastoma models compared to bromo-substituted counterparts .

Q. What protocols ensure stability during long-term storage?

  • Storage Conditions : Store at –20°C in amber vials under argon. Avoid repeated freeze-thaw cycles.
  • Degradation Analysis : Monitor via HPLC every 6 months; degradation <5% over 2 years under optimal conditions .

Q. How can computational modeling predict interactions with biological targets?

  • Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17). The iodine’s van der Waals radius enhances binding pocket occupancy .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; HOMO/LUMO analysis reveals charge distribution at reactive sites .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。